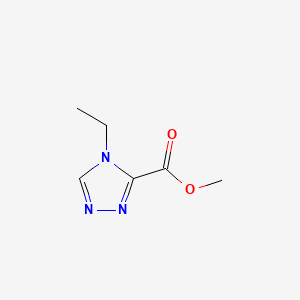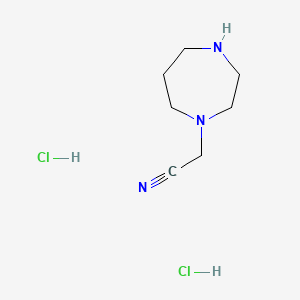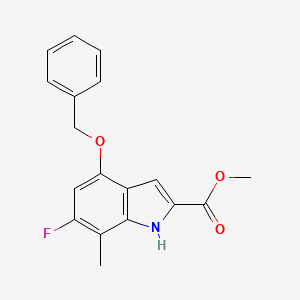![molecular formula C15H23N3O4S B6611017 rac-tert-butyl N-[(1s,4s)-4-(pyrimidine-2-sulfonyl)cyclohexyl]carbamate, cis CAS No. 2866253-60-1](/img/structure/B6611017.png)
rac-tert-butyl N-[(1s,4s)-4-(pyrimidine-2-sulfonyl)cyclohexyl]carbamate, cis
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-tert-butyl N-[(1s,4s)-4-(pyrimidine-2-sulfonyl)cyclohexyl]carbamate, cis (also known as CBS-13) is a small molecule that has been studied for its potential applications in the field of medicinal chemistry. CBS-13 is a cyclic sulfonamide derivative of pyrimidine, and is a member of the sulfonamide family of compounds. CBS-13 has been studied for its ability to inhibit several enzymes, including cyclooxygenases, phosphodiesterases, and protein kinases. CBS-13 has also been investigated for its potential use in the treatment of a variety of diseases, including cancer, diabetes, and inflammatory diseases.
Applications De Recherche Scientifique
CBS-13 has been studied for its potential applications in medicinal chemistry, particularly in the areas of cancer, diabetes, and inflammatory diseases. CBS-13 has been shown to inhibit the activity of several enzymes, including cyclooxygenases, phosphodiesterases, and protein kinases. CBS-13 has also been investigated for its potential use in the treatment of cancer, diabetes, and inflammatory diseases. In addition, CBS-13 has been studied for its potential use as an anti-inflammatory agent, as well as for its potential use in the treatment of Alzheimer's disease.
Mécanisme D'action
CBS-13 has been shown to inhibit the activity of several enzymes, including cyclooxygenases, phosphodiesterases, and protein kinases. CBS-13 exerts its inhibitory effects by binding to the active site of these enzymes, thus preventing them from catalyzing their respective reactions. CBS-13 has also been shown to inhibit the activity of other proteins involved in the regulation of cellular processes, including transcription factors and signal transduction pathways.
Biochemical and Physiological Effects
CBS-13 has been shown to have several biochemical and physiological effects. CBS-13 has been shown to inhibit the activity of several enzymes, including cyclooxygenases, phosphodiesterases, and protein kinases. In addition, CBS-13 has been shown to inhibit the activity of other proteins involved in the regulation of cellular processes, including transcription factors and signal transduction pathways. CBS-13 has also been shown to have anti-inflammatory effects and to reduce the levels of oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using CBS-13 in laboratory experiments is that it is a small molecule, making it easy to synthesize and modify. In addition, CBS-13 has been shown to have a wide range of biochemical and physiological effects, making it a useful tool for studying the mechanisms of disease. However, CBS-13 has also been shown to have some limitations, including the fact that it can bind to a variety of proteins, making it difficult to determine the exact mechanism of action.
Orientations Futures
The potential applications of CBS-13 are numerous, and there are many possible future directions for research. One possible future direction is to further investigate the potential use of CBS-13 in the treatment of cancer, diabetes, and inflammatory diseases. In addition, further research could be conducted to explore the potential use of CBS-13 as an anti-inflammatory agent, as well as for its potential use in the treatment of Alzheimer's disease. Finally, further research could be conducted to explore the potential use of CBS-13 in the development of new drugs and therapies.
Méthodes De Synthèse
CBS-13 is synthesized using a multi-step synthesis process. The first step involves the reaction of 4-chloropyrimidine-2-sulfonamide with ethyl 2-bromo-2-methylpropanoate in the presence of potassium carbonate to form the intermediate compound 2-methyl-2-bromopropanoic acid ethyl ester. This intermediate compound is then reacted with tert-butyl isocyanide in the presence of a base to form CBS-13.
Propriétés
IUPAC Name |
tert-butyl N-(4-pyrimidin-2-ylsulfonylcyclohexyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S/c1-15(2,3)22-14(19)18-11-5-7-12(8-6-11)23(20,21)13-16-9-4-10-17-13/h4,9-12H,5-8H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEZFVQATWUIBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)S(=O)(=O)C2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(1s,4s)-4-(pyrimidine-2-sulfonyl)cyclohexyl]carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-(trifluoromethyl)bicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B6610963.png)


![tert-butyl 3-{3-aminobicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate](/img/structure/B6610985.png)
![1,1-dimethyl-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B6610995.png)

![4-[(2S)-pyrrolidin-2-yl]-1,3-thiazol-2-amine dihydrochloride](/img/structure/B6611022.png)
